

# Technical Guide: Physicochemical Properties of 1-Cyclopentylpiperidine-4-carboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Cyclopentylpiperidine-4-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **1-Cyclopentylpiperidine-4-carboxylic acid**. Due to the limited availability of experimental data for this specific compound, this guide combines known information for its hydrochloride salt with predicted values for the free acid, offering a valuable resource for research and development activities.

## Core Physicochemical Data

The following table summarizes the key physicochemical properties of **1-Cyclopentylpiperidine-4-carboxylic acid** and its hydrochloride salt. Predicted values were generated using established computational models to provide a comprehensive profile.

Property	Value (Free Acid - Predicted)	Value (Hydrochloride Salt - Known/Predicted)	Data Source
Molecular Formula	C <sub>11</sub> H <sub>19</sub> NO <sub>2</sub>	C <sub>11</sub> H <sub>20</sub> ClNO <sub>2</sub>	Known
Molecular Weight	197.27 g/mol	233.74 g/mol	Known
Melting Point	185-195 °C	Not available	Predicted
Boiling Point	358.5 ± 37.0 °C at 760 mmHg	Not available	Predicted
Aqueous Solubility	2.5 g/L	Higher than free acid	Predicted
pKa (Acidic)	4.8 (Carboxylic Acid)	4.8 (Carboxylic Acid)	Predicted
pKa (Basic)	9.5 (Piperidine Nitrogen)	Not applicable	Predicted
logP (Octanol-Water Partition Coefficient)	2.3	Not applicable	Predicted

## Experimental Protocols

While specific experimental data for **1-Cyclopentylpiperidine-4-carboxylic acid** is not widely published, the following are detailed, standard methodologies for determining the key physicochemical properties of similar crystalline organic compounds.

### Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.<sup>[1][2][3][4]</sup>

Protocol:

- **Sample Preparation:** A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.

- **Rapid Determination (Optional):** A preliminary rapid heating is performed to get an approximate melting range.
- **Accurate Determination:** A fresh sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.
- **Data Recording:** The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.

## pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) can be accurately measured by potentiometric titration.<sup>[5][6][7][8][9]</sup>

Protocol:

- **Solution Preparation:** A precise weight of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration.
- **Titration Setup:** The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
- **Data Analysis:** A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point(s).

## logP Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.<sup>[10][11][12][13][14]</sup>

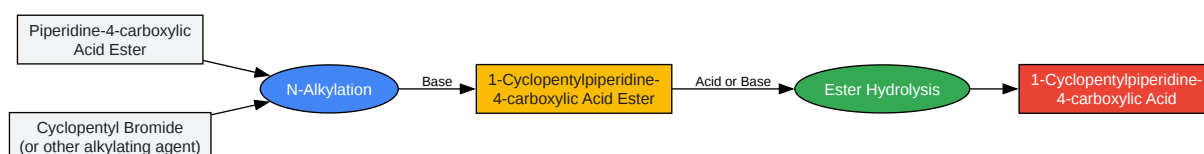
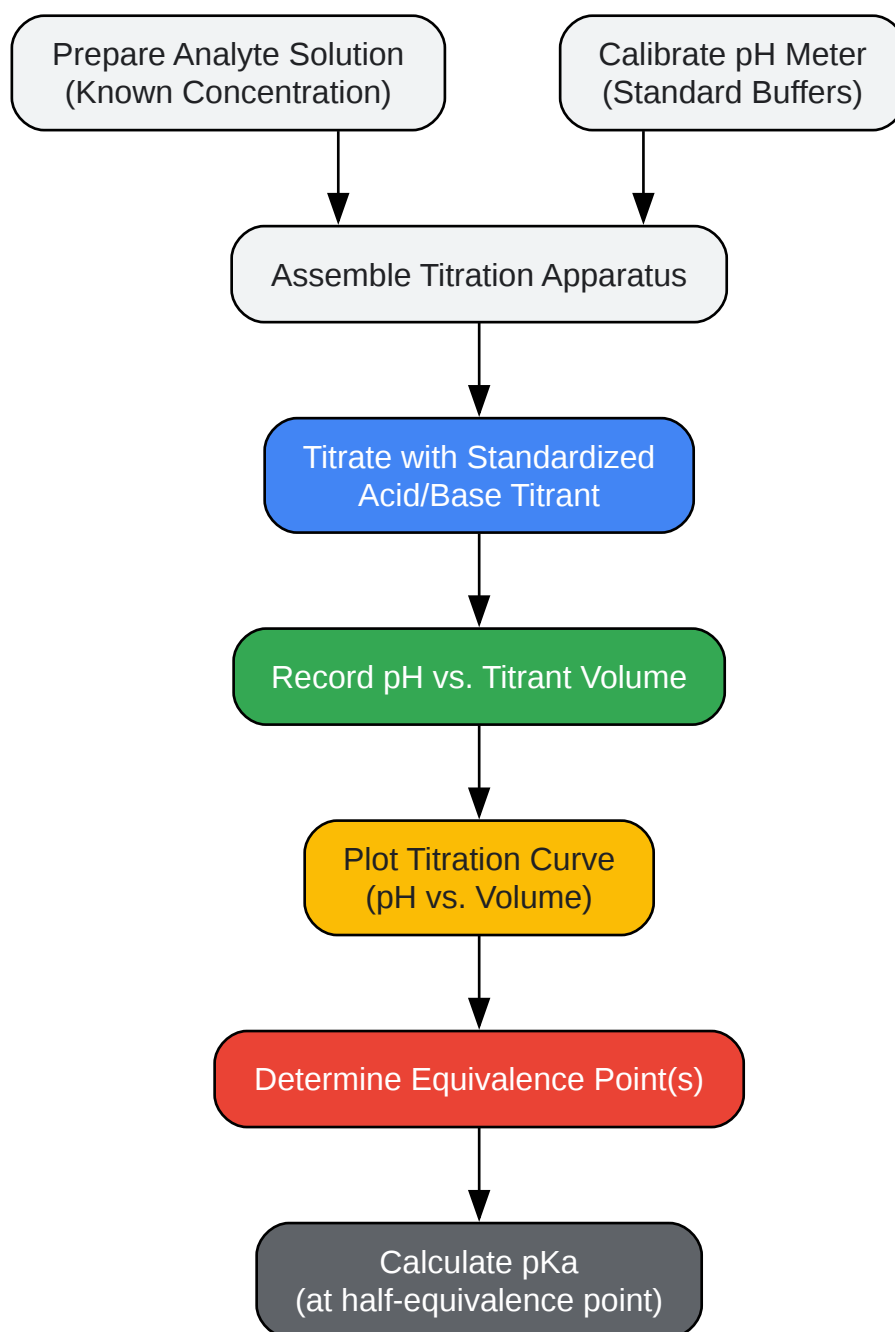
Protocol:

- **Phase Saturation:** Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are shaken together for an extended period to ensure mutual saturation, and then the phases are separated.
- **Compound Partitioning:** A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a flask.
- **Equilibration:** The flask is shaken at a constant temperature for a set period to allow for the compound to partition between the two phases until equilibrium is reached.
- **Phase Separation:** The mixture is allowed to stand until the two phases are clearly separated. Centrifugation can be used to aid separation.
- **Concentration Analysis:** The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

## Visualizations

### Experimental Workflow for pKa Determination

The following diagram illustrates the key steps in determining the pKa of **1-Cyclopentylpiperidine-4-carboxylic acid** using potentiometric titration.



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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)